N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide
CAS No.: 1797083-82-9
Cat. No.: VC6170519
Molecular Formula: C17H18F3N3O
Molecular Weight: 337.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797083-82-9 |
|---|---|
| Molecular Formula | C17H18F3N3O |
| Molecular Weight | 337.346 |
| IUPAC Name | N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzamide |
| Standard InChI | InChI=1S/C17H18F3N3O/c18-17(19,20)15-13-8-4-5-9-14(13)23(22-15)11-10-21-16(24)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,21,24) |
| Standard InChI Key | ITIXMSGHWFPPAA-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CC=C3)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound comprises a benzamide group (C₆H₅CONH₂) connected via an ethyl linker to a tetrahydroindazole system. The indazole moiety is partially saturated (4,5,6,7-tetrahydro), reducing aromaticity and enhancing conformational flexibility. A trifluoromethyl (-CF₃) group at the 3-position of the indazole ring introduces electron-withdrawing effects, influencing solubility and target binding .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₈F₃N₃O | |
| Molecular Weight | 337.346 g/mol | |
| IUPAC Name | N-[2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl]benzamide | |
| Topological Polar SA | 67 Ų (estimated) |
Physicochemical Characteristics
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Indazole Formation: Cyclization of cyclohexanone derivatives with hydrazines under acidic conditions yields the tetrahydroindazole core .
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Trifluoromethylation: Electrophilic substitution or nucleophilic addition introduces the -CF₃ group at the 3-position.
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Benzamide Coupling: A Mitsunobu reaction or nucleophilic substitution links the ethylamine side chain to the benzamide group .
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclohexanone cyclization | NH₂NH₂, HCl, reflux | 65–70 |
| 2 | Trifluoromethylation | CF₃I, CuI, DMF, 80°C | 50–55 |
| 3 | Benzamide coupling | Benzoyl chloride, Et₃N, DCM | 75–80 |
Analytical Characterization
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NMR Spectroscopy: ¹H NMR confirms the ethyl linker (δ 2.8–3.2 ppm, triplet) and aromatic protons (δ 7.2–8.1 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 337.35 [M+H]⁺.
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X-ray Crystallography: Analog studies reveal a planar benzamide group and puckered tetrahydroindazole ring .
Biological Activity and Mechanisms
Anticancer Activity
Benzamide derivatives exhibit histone deacetylase (HDAC) inhibitory activity, inducing apoptosis in HCT-8 colon carcinoma cells (IC₅₀ = 1.2 µM). The -CF₃ group stabilizes enzyme-inhibitor interactions through hydrophobic contacts.
Table 3: Pharmacological Data for Analogs
| Target | Activity (IC₅₀) | Mechanism | Source |
|---|---|---|---|
| HDAC | 1.2 µM | Gene expression modulation | |
| P2X7 Receptor | 0.8 µM | Inflammasome inhibition | |
| Sigma-1 Receptor | 5.8 µM | Chaperone protein binding |
Neuropharmacological Applications
Tetrahydroindazole derivatives modulate sigma-1 receptors (σ₁R), implicated in neurodegenerative diseases. Compound 7a (a structural analog) shows σ₁R inhibition (pKᵢ = 5.8) and reverses cognitive deficits in murine Alzheimer’s models .
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: High Caco-2 permeability (>10 × 10⁻⁶ cm/s) due to lipophilic -CF₃ group .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the indazole ring produces inactive metabolites .
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Excretion: Renal clearance predominates (t₁/₂ = 4.2 hr in rats) .
Toxicity Considerations
Future Directions and Challenges
Optimization Strategies
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Bioisosteric Replacement: Substituting -CF₃ with -OCF₃ may enhance solubility without compromising activity.
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Prodrug Design: Esterification of the benzamide group could improve oral bioavailability .
Unresolved Questions
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